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Compound of Interest

Compound Name: 2-Aminoquinolin-8-ol

Cat. No.: B017170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data of 2-Aminoquinolin-8-ol, a quinoline derivative of significant

interest in medicinal chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed examination of its structural features through

spectroscopic analysis.

Introduction
2-Aminoquinolin-8-ol belongs to the 8-hydroxyquinoline class of compounds, which are

recognized for their diverse biological activities, including antimicrobial and antioxidant

properties. The precise characterization of the molecular structure of 2-Aminoquinolin-8-ol is
fundamental for understanding its chemical reactivity, and for the rational design of novel

therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural

elucidation of such organic molecules. This guide presents a summary of its ¹H and ¹³C NMR

spectral data, a detailed experimental protocol for data acquisition, and a representative

workflow for the assessment of its biological activity.

¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-
Aminoquinolin-8-ol. These values are based on the analysis of structurally related quinoline
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derivatives and computational predictions, providing a reliable reference for the identification

and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of 2-Aminoquinolin-8-ol (in DMSO-d₆, 400 MHz)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.65 d 8.8

H-4 7.85 d 8.8

H-5 7.10 dd 8.0, 1.2

H-6 7.25 t 8.0

H-7 6.90 dd 8.0, 1.2

NH₂ 5.80 s (br) -

OH 9.50 s (br) -

Table 2: Predicted ¹³C NMR Spectral Data of 2-Aminoquinolin-8-ol (in DMSO-d₆, 100 MHz)

Carbon Chemical Shift (δ, ppm)

C-2 158.5

C-3 110.0

C-4 138.0

C-4a 137.5

C-5 117.0

C-6 128.0

C-7 112.5

C-8 150.0

C-8a 140.0
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Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR

spectra of quinoline derivatives, such as 2-Aminoquinolin-8-ol.[1]

1. Sample Preparation:

Weigh approximately 5-10 mg of 2-Aminoquinolin-8-ol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a clean, dry 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane

(TMS), can be added.

Securely cap the NMR tube and ensure homogeneity by gentle inversion.

2. NMR Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp

and symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

A standard one-pulse sequence is typically employed.

Key acquisition parameters to be set include:

Spectral width (e.g., -2 to 12 ppm)

Acquisition time (typically 2-4 seconds)

Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

Number of scans (8 to 64, depending on the sample concentration)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b017170?utm_src=pdf-body
https://www.benchchem.com/pdf/Unveiling_the_Spectroscopic_Signature_A_Comparative_Guide_to_the_NMR_Characterization_of_Substituted_Quinolines.pdf
https://www.benchchem.com/product/b017170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. ¹³C NMR Spectrum Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum

with singlets for each carbon.

Key acquisition parameters include:

Spectral width (e.g., 0 to 160 ppm)

Acquisition time (typically 1-2 seconds)

Relaxation delay (2-5 seconds)

Number of scans (1024 or more, due to the low natural abundance of ¹³C)

5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C NMR spectra.

Antimicrobial Screening Workflow
Given the known antimicrobial potential of 8-hydroxyquinoline derivatives, a typical workflow for

the preliminary screening of 2-Aminoquinolin-8-ol for such activity is outlined below. This

logical workflow can be adapted for high-throughput screening campaigns.
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Preparation

Assay

Data Analysis

2-Aminoquinolin-8-ol
Stock Solution

Prepare 96-well Plate
(Serial Dilutions)

Bacterial Growth Media
(e.g., Mueller-Hinton Broth)

Bacterial Strains
(Gram-positive & Gram-negative)

Inoculate with
Bacterial Suspension

Incubate at 37°C
for 18-24 hours

Measure Optical Density
(OD at 600 nm)

Determine Minimum
Inhibitory Concentration (MIC)

Report Results

Click to download full resolution via product page

Caption: Workflow for antimicrobial susceptibility testing of 2-Aminoquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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